N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
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Overview
Description
“N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a nitrophenyl group, a methylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Formation of the acetamide moiety.
Sulfonylation: Introduction of the methylsulfonyl group.
Amidation: Coupling of the phenylethylamine with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Aminophenyl Derivatives: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of “N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)acetamide
- N-(2-methyl-5-nitrophenyl)-2-aminoacetamide
- N-(2-methyl-5-nitrophenyl)-2-(methylsulfonyl)acetamide
Uniqueness
“N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” is unique due to the presence of both the methylsulfonyl and phenylethylamine groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-8-9-16(21(23)24)12-17(14)19-18(22)13-20(27(2,25)26)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZTURCSPDBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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